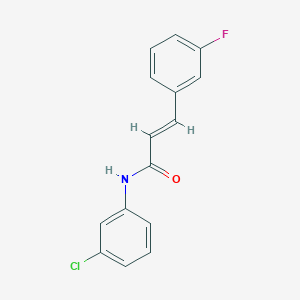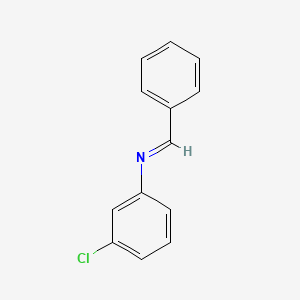![molecular formula C15H13F3N2O4S B11951888 Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of functional groups such as phenyl, trifluoromethyl, and sulfonyl imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of Functional Groups: The phenyl, trifluoromethyl, and sulfonyl groups are introduced through substitution reactions.
Esterification: The final step involves the esterification of acetic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The phenyl, trifluoromethyl, and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Pyrimidine derivatives are known for their activity against various diseases, including cancer, viral infections, and inflammatory conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups allows it to form specific interactions with these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid methyl ester
- (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid ethyl ester
- (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-butyric acid ethyl ester
Uniqueness
The uniqueness of (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
Molecular Formula |
C15H13F3N2O4S |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
ethyl 2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylacetate |
InChI |
InChI=1S/C15H13F3N2O4S/c1-2-24-13(21)9-25(22,23)14-19-11(10-6-4-3-5-7-10)8-12(20-14)15(16,17)18/h3-8H,2,9H2,1H3 |
InChI Key |
OKXFPZQLPGPFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


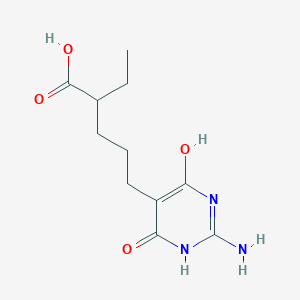


![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
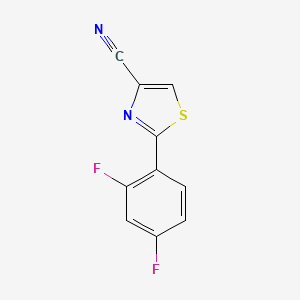

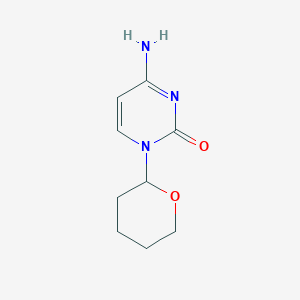
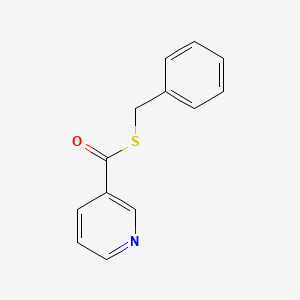

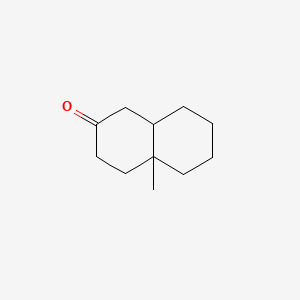

![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
